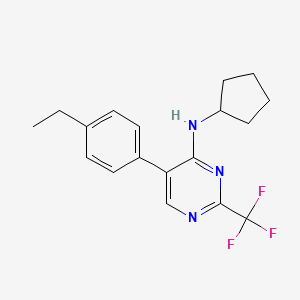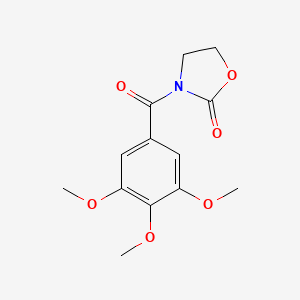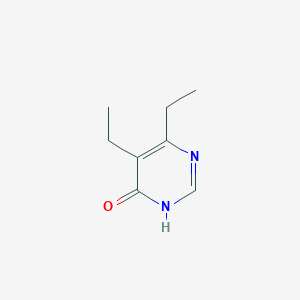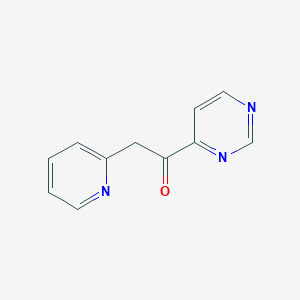![molecular formula C10H8Br2N2O B12910575 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-40-9](/img/structure/B12910575.png)
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of bromine atoms at the 3 and 1 positions of the pyridopyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.
化学反応の分析
Types of Reactions
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.
科学的研究の応用
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazole: Noted for its potential as an anti-inflammatory agent.
Uniqueness
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its dual bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and synthetic intermediates.
特性
CAS番号 |
918422-40-9 |
|---|---|
分子式 |
C10H8Br2N2O |
分子量 |
331.99 g/mol |
IUPAC名 |
3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3 |
InChIキー |
RQBHTFYSFIIGPA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)


![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)

![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)


